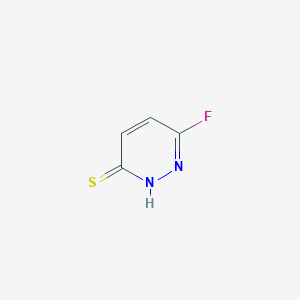

6-Fluoro-2H-pyridazine-3-thione

Description

Properties

IUPAC Name |

3-fluoro-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKCIWUOTRDWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304838 | |

| Record name | 6-Fluoro-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-81-0 | |

| Record name | 6-Fluoro-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1. Comparative Analysis of Sulfurization Methods

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Lawesson’s reagent | 2.0 equiv | Toluene | 110 | 68 | 95 |

| P2S5 | 1.5 equiv | Xylene | 130 | 72 | 97 |

| Thiourea cyclization | 1.2 equiv | DMF | 80 | 65 | 93 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like toluene favor thiolation by minimizing side reactions, while polar solvents (DMF, acetonitrile) enhance fluorination kinetics. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile achieved 77.5% yield in acetonitrile at 100°C.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2H-pyridazine-3-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction of the thione group can yield thiols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-2H-pyridazine-3-thione has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that derivatives of pyridazine compounds exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .

- Anticancer Properties: Research indicates that certain pyridazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

| Application | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells |

The compound's biological activity extends to:

- Anti-inflammatory Effects: Some studies have reported that pyridazine derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells: In vitro studies have demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Agricultural Chemistry

In agricultural applications, compounds related to this compound are being explored for their efficacy as agrochemicals. Their ability to disrupt pest growth or inhibit fungal infections makes them valuable in crop protection strategies.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of various substituted pyridazines, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-pyridazine-3-thione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of the fluorine atom can enhance binding affinity and specificity, while the thione group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs, focusing on substituent effects:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine (in this compound) and trifluoromethyl (CF₃) groups enhance electrophilicity, improving reactivity in nucleophilic substitutions. However, CF₃ introduces greater steric bulk than fluorine .

- Thione vs. Ketone/Oxime: The thione group (-C=S) in this compound offers stronger metal-binding affinity compared to ketones (-C=O) in analogs like 5-chloro-6-phenylpyridazin-3(2H)-one, making it valuable in coordination chemistry .

- Aromatic vs.

Biological Activity

6-Fluoro-2H-pyridazine-3-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.15 g/mol. The presence of a fluorine atom and a thione group contributes to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics such as ciprofloxacin .

2. Antimalarial Potential

Preliminary investigations suggest that this compound may exhibit antimalarial activity, particularly against Plasmodium falciparum, the causative agent of malaria. Similar compounds have shown promising results in inhibiting the growth of this parasite.

3. Cholinesterase Inhibition

Recent studies have identified this compound as a potential dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to therapeutic applications in cognitive disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its thione group may facilitate binding to active sites, thereby modulating enzymatic activity or receptor signaling pathways.

Comparative Analysis

The following table summarizes the comparison of this compound with structurally similar compounds in terms of their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C4H3FN2S | Fluorine and thione group | Antimicrobial, antimalarial, cholinesterase inhibition |

| Zardaverine | C9H10ClN5O | PDE III inhibitor | Cardiovascular effects |

| Imazodone | C10H12N4O | Cardiotonic effects | Antidepressant properties |

Case Studies

Several studies have focused on the biological activity of this compound:

1. Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of various pyridazine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Cholinesterase Inhibition Research

Research conducted on the cholinesterase inhibitory activity revealed that this compound exhibited IC50 values comparable to known inhibitors, suggesting its viability for further development as a treatment for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Fluoro-2H-pyridazine-3-thione, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated pyridazine precursors. For example, nucleophilic substitution at the 6-position with fluorine, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 resolve fluorine coupling effects (e.g., splitting in aromatic protons) .

- MS : High-resolution ESI-MS confirms molecular ion [M+H] with isotopic patterns matching fluorine and sulfur.

- FT-IR : Strong C=S stretch at ~1250–1350 cm and C-F stretch at ~1100–1200 cm .

Q. How do solvent and temperature influence the stability of this compound during storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C under argon in amber vials. Solubility in DMSO (20 mg/mL) allows stock solutions to be aliquoted to avoid freeze-thaw degradation. Monitor stability via periodic LC-MS over 6 months .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental structural models?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) provides definitive bond lengths/angles. For example, discrepancies in C-S vs. C=S bond orders (common in thione/thiol tautomerism) are resolved via electron density maps. Data collection at 100 K minimizes thermal motion artifacts .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer :

- Oxidation : Use controlled equivalents of HO in acetic acid (0–5°C) to avoid over-oxidation to sulfonic acids .

- Nucleophilic Substitution : Activate the 3-thione group with methyl iodide (to form a methylthio intermediate) before introducing substituents .

- Cycloadditions : Employ [3+2] or [3+3] strategies with azomethine ylides (catalyzed by Cu(I)) to access fused heterocycles .

Q. How can bioactivity assays distinguish target-specific effects from nonspecific thiol reactivity?

- Methodological Answer :

- Control Experiments : Compare activity against a non-fluorinated analog (e.g., 6-H-pyridazine-3-thione) to isolate fluorine’s electronic effects.

- Thiol Quenching : Pre-treat assays with β-mercaptoethanol to scavenge reactive thione intermediates .

- SPR/Binding Assays : Use surface plasmon resonance to quantify direct target binding (e.g., kinase inhibition) vs. redox-mediated false positives .

Q. What computational methods predict the tautomeric equilibrium of this compound in solution?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model thione (C=S) vs. thiol (S-H) tautomers. Solvent effects (PCM model for DMSO or water) refine energy differences. Experimental validation via H NMR (thiol proton at ~δ 3.5 ppm) and IR (S-H stretch ~2550 cm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectral data and crystallographic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.